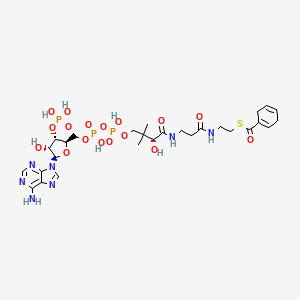
cyclohexa-1,4-diene-1-carbonyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexa-1,4-diene-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohexa-1,4-diene-1-carboxylic acid. It derives from a coenzyme A.
Applications De Recherche Scientifique
Biochemical Applications
Enzymatic Reactions
Cyclohexa-1,4-diene-1-carbonyl-CoA plays a crucial role as a substrate in various enzymatic reactions. For instance, it is involved in the anaerobic metabolism of aromatic compounds by bacteria. Benzoyl-CoA reductases utilize this compound to catalyze the reduction of aromatic compounds under anaerobic conditions, facilitating their degradation into less harmful substances .
Metabolic Pathways
In metabolic studies, this compound is recognized as an intermediate in the degradation pathways of benzoate and other aromatic compounds. Research indicates that it serves as an electron-accepting substrate in the fermentation processes of certain bacteria, such as Syntrophus aciditrophicus, which can convert benzoate into acetate and cyclohexane carboxylate .
Synthetic Chemistry
Hydrogenation Reactions
this compound is utilized as a hydrogen donor in catalytic hydrogenation reactions. It has been shown to effectively transfer hydrogen to various substrates, making it valuable in synthetic organic chemistry . The compound can also serve as a precursor for synthesizing other chemical entities through selective hydrogenation processes.
Surrogate for Hazardous Chemicals
Recent advancements have highlighted cyclohexa-1,4-diene derivatives as safer alternatives to hazardous hydrosilanes in ionic transfer reactions. These derivatives can facilitate hydrosilylation and hydrogermylation processes without the risks associated with handling more volatile reagents . This application underscores its potential in developing safer synthetic methodologies.
Case Study 1: Anaerobic Aromatic Metabolism
Research conducted on T. aromatica demonstrated that this compound is integral to the anaerobic degradation of benzoate. The study revealed that this compound was converted to benzoyl-CoA through a series of enzymatic reactions involving benzoyl-CoA reductases . The efficiency of these reactions was assessed using high-performance liquid chromatography (HPLC), illustrating the compound's role in bioremediation processes.
Case Study 2: Synthetic Applications
In a study focused on the use of cyclohexa-1,4-diene derivatives as transfer reagents, researchers explored their effectiveness in hydrosilylation reactions. By modifying the substitution patterns on cyclohexa-1,4-dienes, they achieved significant improvements in reaction yields and selectivity compared to traditional methods using more hazardous reagents . This case study emphasizes the compound's versatility and safety in synthetic applications.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Biochemical Research | Anaerobic metabolism of aromatic compounds | Integral substrate for benzoyl-CoA reductases |
| Synthetic Chemistry | Hydrogenation reactions | Effective hydrogen donor; safer alternative |
| Ionic Transfer Reactions | Surrogate for hazardous hydrosilanes | Improved yields and selectivity |
Propriétés
Formule moléculaire |
C28H42N7O17P3S |
|---|---|
Poids moléculaire |
873.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-1,4-diene-1-carbothioate |
InChI |
InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-4,7,14-15,17,20-22,26,37-38H,5-6,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |
Clé InChI |
WBFPJXYSCWCOLU-TYHXJLICSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCC=CC4)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCC=CC4)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















